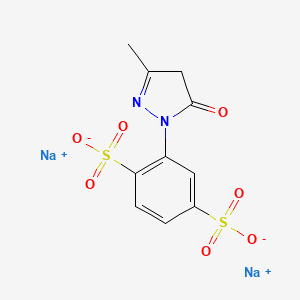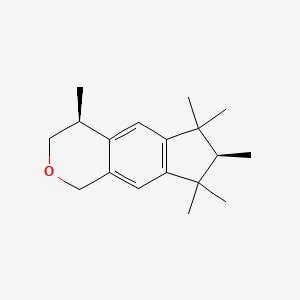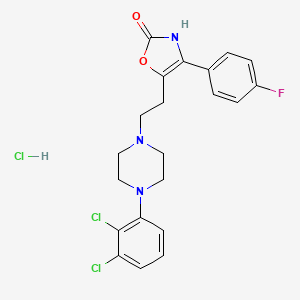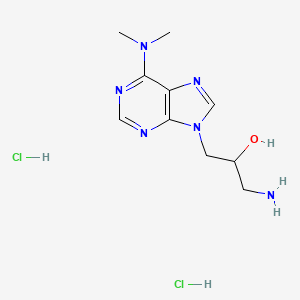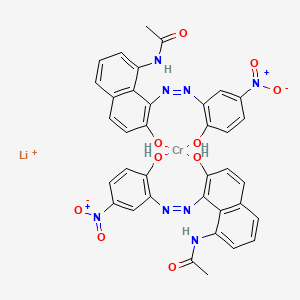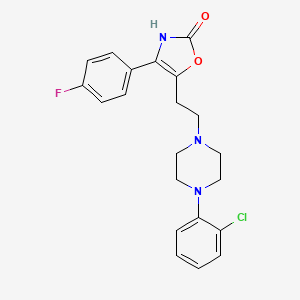
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid is a complex compound composed of multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine: This component can be synthesized by reacting 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction typically occurs in a tubular reactor at temperatures between 150-250°C and pressures around 392.3 kPa.
1-chlorohexadecane: This can be prepared by the chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at room temperature.
2-(chloromethyl)oxirane: This component can be synthesized by the epoxidation of allyl chloride using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Octadecanoic acid: Commonly known as stearic acid, it can be obtained from the hydrolysis of animal fats or vegetable oils. The hydrolysis is typically carried out using a strong acid or base at elevated temperatures.
Industrial Production Methods
The industrial production of these components involves large-scale chemical processes with optimized reaction conditions to maximize yield and purity. For example, the production of N’-(2-aminoethyl)ethane-1,2-diamine may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alkyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the oxirane ring and the carbonyl group of octadecanoic acid. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted amines, alcohols, and thiols.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis due to its multiple functional groups. It can be used to synthesize complex molecules and polymers.
Biology
In biological research, the compound can be used as a cross-linking agent for proteins and nucleic acids. It can also be used to study the effects of various functional groups on biological activity.
Medicine
Industry
In the industrial sector, the compound can be used as a surfactant, emulsifier, and corrosion inhibitor. It is also used in the production of polymers and resins.
作用機序
The mechanism of action of this compound depends on its interaction with various molecular targets. For example, the amine groups can form hydrogen bonds with biological molecules, while the oxirane ring can undergo ring-opening reactions with nucleophiles. The chloro groups can participate in substitution reactions, and the carboxylic acid group can form esters and amides.
類似化合物との比較
Similar Compounds
Diethylenetriamine: Similar structure with multiple amine groups.
Hexadecyl chloride: Similar alkyl chain with a chloro group.
Epichlorohydrin: Similar oxirane ring with a chloro group.
Stearic acid: Similar long-chain carboxylic acid.
Uniqueness
The uniqueness of N’-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
73018-50-5 |
|---|---|
分子式 |
C41H87Cl2N3O3 |
分子量 |
741.1 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H33Cl.C4H13N3.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;5-1-3-7-4-2-6;4-1-3-2-5-3/h2-17H2,1H3,(H,19,20);2-16H2,1H3;7H,1-6H2;3H,1-2H2 |
InChIキー |
TXKNTPHOFURUBM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCl.C1C(O1)CCl.C(CNCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



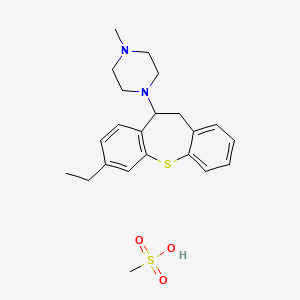

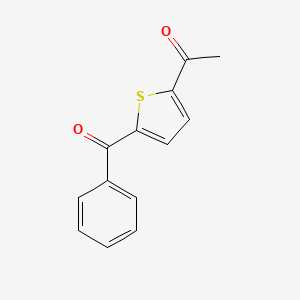


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)

